molecular formula C9H9F2IO B8161966 1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene

1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene

Cat. No.: B8161966
M. Wt: 298.07 g/mol
InChI Key: YYUHOXUBUYYKGJ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene is an organic compound characterized by the presence of difluoroethoxy, iodo, and methyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene typically involves the introduction of the difluoroethoxy group onto a benzene ring followed by iodination and methylation. One common synthetic route includes the reaction of 2,2-difluoroethanol with a suitable benzene derivative under basic conditions to form the difluoroethoxy intermediate. This intermediate is then subjected to iodination using iodine or an iodine-containing reagent, followed by methylation using a methylating agent such as methyl iodide .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products. Reagents such as potassium permanganate and sodium borohydride are typically used.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative.

Scientific Research Applications

1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene exerts its effects involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodine atom can participate in halogen bonding, stabilizing interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other difluoroethoxy-substituted benzenes and iodinated aromatic compounds. Compared to these, 1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. For instance, compounds like 1-(2,2-Difluoroethoxy)-4-iodobenzene and 1-(2,2-Difluoroethoxy)-2-methylbenzene lack the synergistic effects observed in the target compound .

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-4-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2IO/c1-6-4-7(12)2-3-8(6)13-5-9(10)11/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUHOXUBUYYKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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